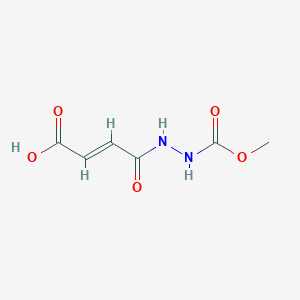

(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid

Description

(E)-4-(2-Methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid is a substituted 4-oxobut-2-enoic acid derivative characterized by a methoxycarbonylhydrazinyl group at the 4-position. Its structural features—such as the conjugated double bond, hydrazine linker, and methoxycarbonyl group—contribute to its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c1-13-6(12)8-7-4(9)2-3-5(10)11/h2-3H,1H3,(H,7,9)(H,8,12)(H,10,11)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACAWKULELSGEV-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a hydrazine derivative with a methoxycarbonyl-containing compound under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on substituents at the 4-position. Below is a comparative analysis with key analogs:

Key Observations

Substituent Impact on Solubility: The 4-methylanilino substituent in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid renders it water-insoluble, whereas anthracene derivatives (e.g., 2-AHD) exhibit moderate solubility due to planar aromatic systems . Methoxycarbonylhydrazinyl groups may enhance solubility in polar solvents compared to bulky aryl substituents.

Bioactivity Trends: Antimicrobial Activity: Aryl/hetaryl derivatives (e.g., 4-acetamidophenyl) show broad-spectrum antimicrobial effects, likely due to interactions with bacterial membranes or enzymes . Enzyme Inhibition: Methoxycarbonylthiophenylamino analogs demonstrate selective inhibition of human thymidylate synthase (hTS), a target in cancer therapy .

Stereochemical Effects: The (E)-isomer of 4-oxobut-2-enoic acids typically exhibits higher stability and bioactivity than (Z)-isomers due to reduced steric hindrance and favorable conjugation .

Spectroscopic and Reactivity Properties: Anthracene derivatives (e.g., 2-AHD) show strong fluorescence, enabling applications in supramolecular chemistry . Hydrazinyl substituents (as in the target compound) may enhance chelation or hydrogen-bonding capabilities compared to simple amino groups.

Table 1: Physicochemical Comparison

Biological Activity

(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid, also known by its CAS number 2756-87-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid is , with a molecular weight of 130.10 g/mol. The compound is characterized by the presence of a hydrazine moiety, which is often linked to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 130.10 g/mol |

| CAS Number | 2756-87-8 |

| Purity | Specified by supplier |

| Storage Conditions | Dark, inert atmosphere, room temperature |

The biological activity of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The hydrazine group can interact with various enzymes, potentially inhibiting their activity and thereby affecting metabolic pathways.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.

Research Findings

Several studies have investigated the biological effects and therapeutic potential of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid:

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of hydrazine compounds exhibit significant cytotoxic effects on cancer cell lines. The specific effects of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid on tumor cells warrant further investigation.

- Anti-inflammatory Effects : Research has indicated that similar compounds can modulate inflammatory responses in vitro. The potential for (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid to influence inflammatory markers in animal models could be explored in future studies.

- Neuroprotective Effects : Some hydrazine derivatives have shown promise in neuroprotection against neurodegenerative diseases by reducing oxidative stress and inflammation.

Comparative Biological Activity

To better understand the biological activity of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid, it is useful to compare it with other related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.